N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 1105188-25-7
VCID: VC2991402
InChI: InChI=1S/C13H17F2N3S/c1-3-18(4-2)6-5-16-13-17-12-10(15)7-9(14)8-11(12)19-13/h7-8H,3-6H2,1-2H3,(H,16,17)
SMILES: CCN(CC)CCNC1=NC2=C(C=C(C=C2S1)F)F
Molecular Formula: C13H17F2N3S
Molecular Weight: 285.36 g/mol

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine

CAS No.: 1105188-25-7

Cat. No.: VC2991402

Molecular Formula: C13H17F2N3S

Molecular Weight: 285.36 g/mol

* For research use only. Not for human or veterinary use.

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine - 1105188-25-7

Specification

CAS No. 1105188-25-7
Molecular Formula C13H17F2N3S
Molecular Weight 285.36 g/mol
IUPAC Name N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine
Standard InChI InChI=1S/C13H17F2N3S/c1-3-18(4-2)6-5-16-13-17-12-10(15)7-9(14)8-11(12)19-13/h7-8H,3-6H2,1-2H3,(H,16,17)
Standard InChI Key PYOXVCFRUDVFEV-UHFFFAOYSA-N
SMILES CCN(CC)CCNC1=NC2=C(C=C(C=C2S1)F)F
Canonical SMILES CCN(CC)CCNC1=NC2=C(C=C(C=C2S1)F)F

Introduction

Chemical Structure and Identification

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine consists of a 4,6-difluoro-1,3-benzothiazole core connected to an N,N-diethylethane-1,2-diamine chain. The fluorine atoms at positions 4 and 6 of the benzothiazole ring are key structural features that contribute to its chemical reactivity and potential biological interactions.

Basic Identification Parameters

The compound is identified by several key parameters as shown in Table 1:

ParameterValue
CAS Number1105188-25-7
Molecular FormulaC13H17F2N3S
Molecular Weight285.36 g/mol
IUPAC NameN-(4,6-difluoro-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine
Standard InChIInChI=1S/C13H17F2N3S/c1-3-18(4-2)6-5-16-13-17-12-10(15)7-9(14)8-11(12)19-13/h7-8H,3-6H2,1-2H3,(H,16,17)
Standard InChIKeyPYOXVCFRUDVFEV-UHFFFAOYSA-N
SMILESCCN(CC)CCNC1=NC2=C(C=C(C=C2S1)F)F

Structural Characteristics

The structural arrangement of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine features:

  • A benzothiazole core with fluorine atoms at positions 4 and 6

  • An amine linkage connecting the benzothiazole to the diamine chain

  • A tertiary amine terminal group with two ethyl substituents

The presence of fluorine atoms in the benzothiazole ring is particularly significant as they enhance the compound's electron-withdrawing properties, potentially increasing its binding affinity to biological targets.

Physical and Chemical Properties

Understanding the physical and chemical properties of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine is essential for its characterization, handling, and application in research settings.

Physical Properties

Table 2 summarizes the key physical properties of the compound:

PropertyValueMethod
Physical StateSolidObserved
Density1.274±0.06 g/cm³Predicted
Boiling Point360.8±52.0 °CPredicted
pKa9.73±0.25Predicted

Chemical Reactivity

The chemical reactivity of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine is influenced by several structural features:

  • The benzothiazole ring system provides aromatic character and potential for π-stacking interactions

  • The fluorine atoms at positions 4 and 6 act as electron-withdrawing groups, enhancing electrophilicity at certain positions

  • The secondary amine linkage serves as a potential hydrogen bond donor

  • The tertiary amine terminus can act as a hydrogen bond acceptor and participate in alkylation reactions

These properties collectively contribute to the compound's potential interactions with biological targets and its utility in organic synthesis.

Applications in Research

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine has several potential applications in scientific research and pharmaceutical development.

Chemical Research Applications

In chemical research, the compound may serve as:

  • A building block in organic synthesis

  • A precursor for more complex molecular structures

  • A model compound for studying fluorine-containing heterocycles

  • A reagent in specific chemical transformations

These applications leverage the compound's unique structural features and reactivity patterns.

Pharmaceutical Research

In pharmaceutical research, N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine might be valuable for:

  • Drug discovery programs targeting infectious diseases

  • Cancer research initiatives

  • Neuropharmacological studies

  • Structure-based drug design efforts

The compound's potential biological activities make it a candidate for inclusion in medicinal chemistry screening libraries .

Comparison with Related Compounds

Understanding the similarities and differences between N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine and related compounds provides valuable context for its characterization and potential applications.

Structural Analogs

Table 3 compares N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine with selected related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine1105188-28-0C12H15F2N3S271.33 g/molContains dimethyl groups and a propane chain instead of diethyl groups and an ethane chain
N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine1105195-39-8C11H14ClN3S255.77 g/molContains a chloro substitution instead of difluoro substitutions
N,N-diethyl-N'-(5-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine854085-17-9C14H21N3OS279.40 g/molContains a methoxy group at position 5 instead of fluorine atoms at positions 4 and 6

Physicochemical and Biological Comparisons

The structural differences among these compounds result in variations in:

  • Lipophilicity: Affecting membrane permeability and distribution in biological systems

  • Hydrogen bonding capacity: Influencing solubility and target binding

  • Electronic properties: Determining reactivity and interaction with biological targets

  • Metabolic stability: Affecting the compound's persistence in biological systems

These variations can lead to different pharmacological profiles and applications in research .

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